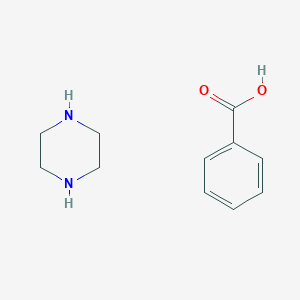
Benzoic acid--piperazine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–piperazine (1/1) is a compound formed by the combination of benzoic acid and piperazine in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while piperazine is a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–piperazine (1/1) typically involves the condensation reaction between benzoic acid and piperazine. One common method is to dissolve benzoic acid in a suitable solvent, such as ethanol, and then add piperazine to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+C4H10N2→C6H5COO−C4H10N2+
Industrial Production Methods
Industrial production of benzoic acid–piperazine (1/1) may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature and molar flow ratio, resulting in high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–piperazine (1/1) can undergo various chemical reactions, including:
Condensation Reactions: Formation of amide bonds with other carboxylic acids.
Substitution Reactions: Replacement of hydrogen atoms in the aromatic ring with other functional groups.
Oxidation and Reduction Reactions: Transformation of functional groups within the compound.
Common Reagents and Conditions
Condensation Reactions: Common reagents include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and solvents like ethanol.
Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Condensation Reactions: Formation of N-benzoylpiperazine derivatives.
Substitution Reactions: Formation of halogenated benzoic acid–piperazine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–piperazine (1/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid–piperazine (1/1) involves its interaction with molecular targets, such as enzymes and receptors. For example, piperazine is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, making it useful as an anthelmintic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- o-Chlorobenzoic Acid–Piperazine
- m-Chlorobenzoic Acid–Piperazine
- p-Chlorobenzoic Acid–Piperazine
- o-Aminobenzoic Acid–Piperazine
- p-Aminobenzoic Acid–Piperazine
Uniqueness
Benzoic acid–piperazine (1/1) is unique due to its specific combination of benzoic acid and piperazine, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64129-06-2 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
benzoic acid;piperazine |
InChI |
InChI=1S/C7H6O2.C4H10N2/c8-7(9)6-4-2-1-3-5-6;1-2-6-4-3-5-1/h1-5H,(H,8,9);5-6H,1-4H2 |
InChI-Schlüssel |
MGTWSCDEMAVXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


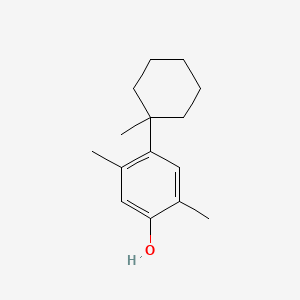
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)

![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
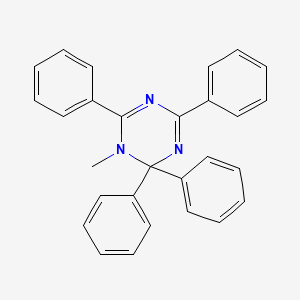
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
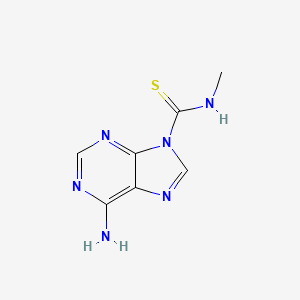
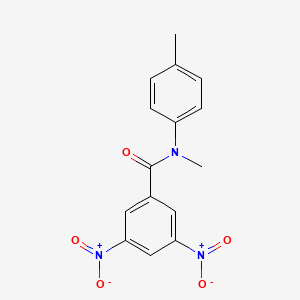
silane](/img/structure/B14503227.png)
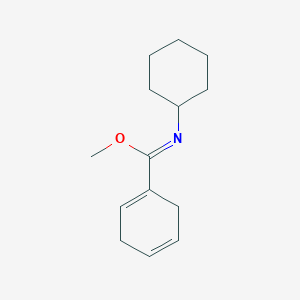
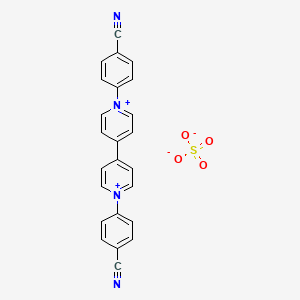
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
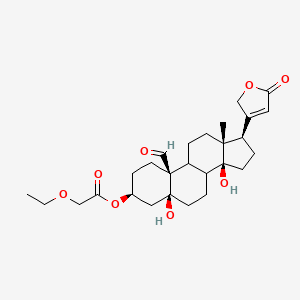
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
